molecular formula C43H64O16 B12382457 Glycyrrhizin-6'-methylester

Glycyrrhizin-6'-methylester

Cat. No.: B12382457
M. Wt: 837.0 g/mol
InChI Key: AOBUVNAZHQBLHP-ILVQQCHOSA-N
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Description

Glycyrrhizin-6’-methylester is a naturally occurring compound isolated from the root of the licorice plant (Glycyrrhiza glabra). It is a derivative of glycyrrhizin, a triterpenoid saponin known for its sweet and licorice-like taste. Glycyrrhizin-6’-methylester is notable for its ability to form methyl glucuronate, contributing to its unique flavor profile without bitterness .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycyrrhizin-6’-methylester can be synthesized through the methylation of glycyrrhizin. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of glycyrrhizin-6’-methylester involves the extraction of glycyrrhizin from licorice root followed by its chemical modification. The extraction process includes maceration of the root in water or ethanol, followed by purification steps such as filtration and crystallization. The extracted glycyrrhizin is then subjected to methylation to produce glycyrrhizin-6’-methylester .

Chemical Reactions Analysis

Types of Reactions: Glycyrrhizin-6’-methylester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Glycyrrhizin-6’-methylester has a wide range of applications in scientific research:

Mechanism of Action

Glycyrrhizin-6’-methylester exerts its effects through several molecular mechanisms:

Comparison with Similar Compounds

Uniqueness: Glycyrrhizin-6’-methylester is unique due to its specific methylation, which enhances its sweetening properties without imparting bitterness. This makes it particularly valuable in the food and cosmetic industries .

Properties

Molecular Formula

C43H64O16

Molecular Weight

837.0 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-dihydroxy-6-methoxycarbonyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C43H64O16/c1-38(2)22-9-12-43(7)32(21(44)17-19-20-18-40(4,37(53)54)14-13-39(20,3)15-16-42(19,43)6)41(22,5)11-10-23(38)56-36-31(27(48)26(47)30(58-36)34(52)55-8)59-35-28(49)24(45)25(46)29(57-35)33(50)51/h17,20,22-32,35-36,45-49H,9-16,18H2,1-8H3,(H,50,51)(H,53,54)/t20-,22-,23-,24-,25-,26-,27-,28+,29-,30-,31+,32+,35-,36+,39+,40-,41-,42+,43+/m0/s1

InChI Key

AOBUVNAZHQBLHP-ILVQQCHOSA-N

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)OC)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C

Origin of Product

United States

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